Reduced TRPC4 Inhibitory Potency Defines a Key SAR Negative Control
N,N-Diethyl-4-methyl-2-quinolinamine is a significantly weaker TRPC4 inhibitor than the optimized piperidine analog ML204. In the same QPatch16 automated electrophysiology assay, the target compound exhibits a 2.9-fold higher IC50 (7.54 μM) compared to ML204 (2.6 μM) [1][2]. This places the diethylamino analog firmly in the weakly active range, making it a suitable negative control or comparator for validating on-target effects of more potent quinoline-based TRPC4 probes.
| Evidence Dimension | TRPC4 channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 7.54 μM (7,540 nM) |
| Comparator Or Baseline | ML204 (4-methyl-2-(piperidin-1-yl)quinoline): 2.6 μM (electrophysiology) and 0.96 μM (fluorescence) |
| Quantified Difference | 2.9-fold less potent than ML204 in electrophysiology assay; 7.9-fold less potent than ML204 fluorescence IC50 |
| Conditions | QPatch16 automated whole-cell patch clamp; HEK293 cells stably expressing mouse TRPC4β and μ-opioid receptors; channel activation via DAMGO/GPCR stimulation |
Why This Matters
Researchers selecting a weak/negative control for TRPC4 functional assays need a compound with documented low potency in the same experimental system as the active probe; this compound fills that role.
- [1] BindingDB BDBM79618. IC50 = 7.54E+3 nM (QPatch16). View Source
- [2] Miller M, et al. J Biol Chem. 2011;286(38):33436-33446. ML204 electrophysiology IC50 = 2.6 μM. View Source
